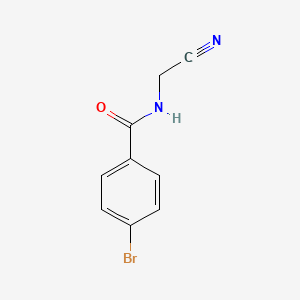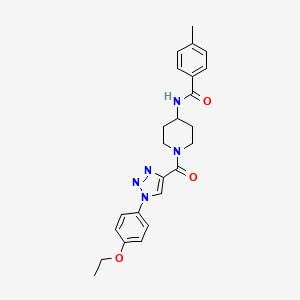
2,6-Dichloro-7-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-7-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It has a molecular weight of 213.06 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-7-methylquinoxaline consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
1. Use in Liquid Chromatographic Fluorimetric Assays
2,6-Dichloro-7-methylquinoxaline and related compounds have been employed in assays to detect and quantify trace amounts of substances such as methylglyoxal in chemical and biological systems. For example, a study by McLellan and Thornalley (1992) demonstrates the synthesis of various quinoxalines, including 6,7-dimethoxy-2-methylquinoxaline and 6,7-dimethoxy-2,3-dimethylquinoxaline, for use in liquid chromatographic fluorimetric assays (McLellan & Thornalley, 1992).
2. Antimicrobial and Anti-tubercular Properties
Quinoxaline derivatives, including those related to 2,6-Dichloro-7-methylquinoxaline, have shown potential as antimicrobial and anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline derivatives and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis, showing moderate to significant activity (Srinivasarao et al., 2020).
3. Corrosion Inhibition Properties
The compound 6-methylquinoxalin-2(1H)-one, related to 2,6-Dichloro-7-methylquinoxaline, was found to have good corrosion inhibiting properties for steel in acidic media, according to a study by Forsal et al. (2010). This highlights its potential use in industrial applications, especially in corrosion prevention (Forsal et al., 2010).
4. Analytical Chemistry Applications
In analytical chemistry, compounds like 2,6-Dichloro-7-methylquinoxaline are used for the sensitive detection of substances in various samples. Ohmori et al. (1987) describe a method for determining methylglyoxal in biological and food samples using a derivative of quinoxaline (Ohmori et al., 1987).
5. Synthesis and Study of Novel Quinoxaline Derivatives
Research in organic chemistry often focuses on the synthesis of novel quinoxaline derivatives for various applications. Studies like that of Singh et al. (2010) explore the creation of new compounds with potential antimicrobial activity (Singh et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-7-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-8-7(3-6(5)10)12-4-9(11)13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHPTQBAGLVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-7-methylquinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)
